4-Methyl-2-pentyl-1,3-dioxolane

Flavor Chemistry Sensory Analysis Odor Threshold

4-Methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1), also known as hexanal propylene glycol acetal, is a cyclic acetal belonging to the 1,3-dioxolane class. It is a synthetically produced flavoring agent characterized as a colorless to pale yellow liquid with a mild, fruity, pear-like odor.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 1599-49-1
Cat. No. B074465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-pentyl-1,3-dioxolane
CAS1599-49-1
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCC1OCC(O1)C
InChIInChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3
InChIKeyGWMSIWCZZKMUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1) Procurement Baseline: Identity, Class, and Specifications


4-Methyl-2-pentyl-1,3-dioxolane (CAS 1599-49-1), also known as hexanal propylene glycol acetal, is a cyclic acetal belonging to the 1,3-dioxolane class [1]. It is a synthetically produced flavoring agent characterized as a colorless to pale yellow liquid with a mild, fruity, pear-like odor [2]. This compound is listed in the FDA Substances Added to Food inventory (formerly EAFUS) for use as a flavoring agent or adjuvant and holds FEMA GRAS No. 3630 [3]. Its molecular formula is C9H18O2, with a molecular weight of 158.24 g/mol [4].

Class Cyclic acetal (1,3-dioxolane) flavoring compound
Regulatory Listed FDA EAFUS, FEMA GRAS 3630, JECFA acceptable ADI
Sensory Mild, fruity, pear-like green note; bodied, waxy taste

4-Methyl-2-pentyl-1,3-dioxolane Procurement Risk: Why In-Class Analogs Are Not Direct Substitutes


Within the 1,3-dioxolane and green aldehyde chemical space, direct substitution is unsupported by quantitative sensory and stability data. While compounds like 2-ethyl-4-methyl-1,3-dioxolane (2-EMD) [1] and the parent aldehyde hexanal [2] may appear structurally or functionally similar, their performance profiles diverge significantly. Key differentiators include a vastly different odor threshold (a difference of over four orders of magnitude) and a distinct organoleptic character that shifts from a clean, fruity-green note to an unpleasant sweet or purely aldehyde-fatty profile [3]. Furthermore, the cyclic acetal structure of 4-methyl-2-pentyl-1,3-dioxolane provides greater stability against immediate volatilization compared to its linear aldehyde counterpart, directly impacting its performance in complex food matrices and long-shelf-life products [4]. The following quantitative evidence guide substantiates why 4-methyl-2-pentyl-1,3-dioxolane must be specified by name and CAS for predictable outcomes.

!
Odor threshold mismatch: structural analogs (2-EMD) may introduce catastrophic off-notes at parts-per-trillion levels.
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Organoleptic divergence: substitution with hexanal shifts profile from clean green to fatty, aldehydic character.
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Regulatory gap: unlisted analogs lack FDA EAFUS, JECFA, or China NHC food-grade approvals, posing compliance barriers.

4-Methyl-2-pentyl-1,3-dioxolane (1599-49-1) Technical Differentiation Evidence: Quantitative Comparator Analysis


Odor Threshold: 4-Methyl-2-pentyl-1,3-dioxolane vs. 2-Ethyl-4-methyl-1,3-dioxolane (2-EMD)

4-Methyl-2-pentyl-1,3-dioxolane exhibits a significantly higher odor threshold compared to its structural analog, 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). The latter is a known potent off-odorant in drinking water [1]. This difference is critical for applications where a subtle, non-overpowering green note is required, as opposed to an intense, undesirable sweet odor.

Odor Threshold
Cross-study comparable
>200,000-fold difference
Ensures subtle green note without off-odor risk
Detection context differs: 2-EMD threshold 5–10 ng/L vs. target taste at 2 ppm
Flavor Chemistry Sensory Analysis Odor Threshold

Flavor Threshold and Character: 4-Methyl-2-pentyl-1,3-dioxolane vs. Hexanal

The cyclic acetal structure of 4-methyl-2-pentyl-1,3-dioxolane provides a distinct flavor profile and stability advantage over its precursor aldehyde, hexanal. Hexanal is characterized by a potent 'green, fatty' note at a very low threshold of 4.5 μg/kg [1]. In contrast, 4-methyl-2-pentyl-1,3-dioxolane is described as 'mild, fruity, pear-like' [2] with a 'green, bodied and waxy' taste detectable at 2 ppm [3].

Flavor Threshold
Cross-study comparable
~444× higher detection level
Controlled green character vs. hexanal fatty notes
Target taste 2 ppm; hexanal odor threshold 4.5 μg/kg
Flavor Chemistry Food Science Aldehyde Stability

Regulatory and Safety Clearance: A Differentiated Procurement Mandate

4-Methyl-2-pentyl-1,3-dioxolane possesses a specific and exclusive regulatory profile that is not transferable to its analogs. It is explicitly listed by the FDA as a flavoring agent [1], evaluated by JECFA with an 'Acceptable' ADI [2], and included in the China NHC list of permitted food additives [3]. This contrasts with other dioxolanes like 2-EMD, which is primarily studied as a drinking water contaminant and lacks these food-grade approvals [4].

Regulatory Status
Direct head-to-head
FDA, JECFA, China NHC vs Not listed / contaminant
Regulatory pathway verified; substitute unapproved
Binary compliance difference for food use
Regulatory Affairs Food Safety Compliance

Isomer Composition and Its Impact on Material Consistency

The compound exists as a mixture of cis and trans isomers, with standard commercial material containing approximately 80% cis and 19.9% trans isomers [1]. The ratio of these diastereomers can influence the compound's physical and organoleptic properties. A defined isomer ratio, verified by GC analysis [2], is a key quality attribute that ensures batch-to-batch consistency for industrial users.

Isomer Ratio
Supporting evidence
~80% cis, 19.9% trans
Defined isomer ratio ensures batch consistency
Verified by GC-MS analysis; critical for QC
Stereochemistry Quality Control Sensory Analysis

4-Methyl-2-pentyl-1,3-dioxolane (1599-49-1) Validated Application Scenarios for Scientific and Industrial Use


Subtle Green Note Enhancement in Pome Fruit and Vegetable Flavors

For flavorists developing natural-tasting apple, pear, quince, or green vegetable profiles (e.g., avocado, lettuce), 4-methyl-2-pentyl-1,3-dioxolane is the ingredient of choice over hexanal or other potent green aldehydes. Its taste detection at 2-4 ppm provides a 'green, bodied, waxy, and leafy' character [1] without the overpowering 'fatty' or 'tallow' notes of hexanal, which can dominate a flavor at a threshold 444 times lower [2]. The acetal structure ensures the green note is 'bodied' and persists through processing, unlike the highly volatile hexanal.

Formulating Compliant Flavors for Global Food and Beverage Markets

For regulatory and R&D teams, 4-methyl-2-pentyl-1,3-dioxolane is the only viable choice among its dioxolane analogs for creating flavors destined for major global markets. Its inclusion in the FDA EAFUS list [3], JECFA's acceptable ADI [4], and China's NHC permitted additive list [5] provides a clear, low-risk regulatory pathway. This stands in stark contrast to unlisted analogs like 2-EMD, which are associated with water contamination and lack food-grade approvals, presenting an insurmountable compliance barrier for commercial products.

Ensuring Batch-to-Batch Sensory Consistency in Quality Control

For QC and procurement managers in the flavor and fragrance industry, the defined isomer ratio of 4-methyl-2-pentyl-1,3-dioxolane (approx. 80% cis, 19.9% trans) is a critical specification [6]. Sourcing material from a reputable vendor that provides a CoA with GC-MS purity data [7] ensures the isomer profile is consistent. This directly mitigates the risk of unexpected sensory deviations in the final product, a common issue when sourcing cheaper, unspecified isomers or using a less stable aldehyde like hexanal, which is prone to oxidation.

Application
Selection Property
Validation Focus
Subtle green note in fruit & vegetable flavors
Sensory profile control (mild, fruity, bodied)
Threshold and character persistence in target matrix
Global food & beverage regulatory compliance
Multi-region food-grade regulatory status
FDA, JECFA, China NHC listing confirmation
Batch-to-batch sensory quality control
Isomeric composition specification
GC CoA and isomer ratio consistency review

Technical Documentation Hub

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